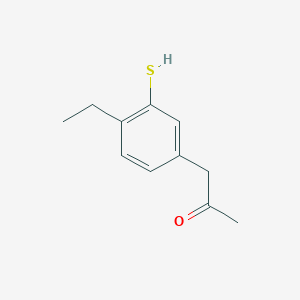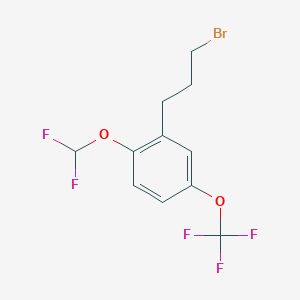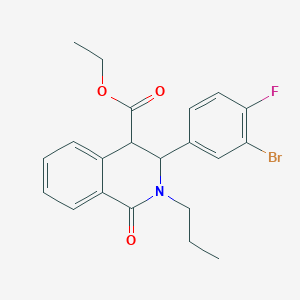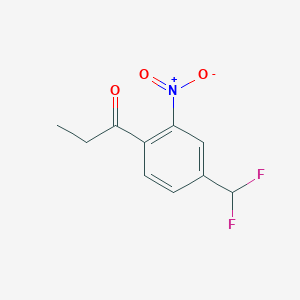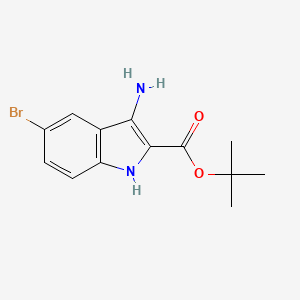
Ruthenium(2+);styrene;tricyclohexylphosphane;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium can be synthesized through the reaction of tricyclohexylphosphine with benzylidene chloride and ruthenium trichloride. The reaction typically occurs in a solvent such as dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization from dichloromethane and methanol .
Analyse Des Réactions Chimiques
Types of Reactions
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium primarily undergoes metathesis reactions, including:
Ring-Opening Metathesis Polymerization (ROMP): Used for polymerizing strained cyclic olefins.
Ring-Closing Metathesis (RCM): Forms cyclic olefins from dienes.
Cross Metathesis (CM): Exchanges substituents between different olefins.
Common Reagents and Conditions
Typical reagents include various olefins, and the reactions are often conducted in solvents like dichloromethane or toluene. Conditions usually involve mild temperatures and an inert atmosphere to maintain the catalyst’s activity .
Major Products
The major products of these reactions are typically cyclic olefins, polymers, and other complex organic molecules, depending on the specific metathesis reaction employed .
Applications De Recherche Scientifique
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and polymers through metathesis reactions.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential in drug synthesis and the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals
Mécanisme D'action
The mechanism of action for Benzylidenebis(tricyclohexylphosphine)dichlororuthenium involves the formation of a ruthenium-carbene complex. This complex facilitates the breaking and reforming of carbon-carbon double bonds in olefins, leading to the desired metathesis products. The molecular targets are typically the olefinic bonds in the substrates, and the pathways involve a series of coordination and dissociation steps that enable the catalytic cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hoveyda-Grubbs Catalyst: Another ruthenium-based metathesis catalyst with a different ligand structure.
Schrock Catalyst: A molybdenum-based metathesis catalyst known for its high activity in certain metathesis reactions.
Second Generation Grubbs Catalyst: An improved version of the first-generation catalyst with enhanced stability and activity
Uniqueness
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium is unique due to its balance of activity, stability, and ease of handling. It was the first widely used metathesis catalyst and remains a benchmark in the field of olefin metathesis .
Propriétés
Formule moléculaire |
C44H74Cl2P2Ru |
|---|---|
Poids moléculaire |
837.0 g/mol |
Nom IUPAC |
ruthenium(2+);styrene;tricyclohexylphosphane;dichloride |
InChI |
InChI=1S/2C18H33P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*16-18H,1-15H2;2-7H,1H2;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
IEEOQDKBWLBRKR-UHFFFAOYSA-L |
SMILES canonique |
C=CC1=CC=CC=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





